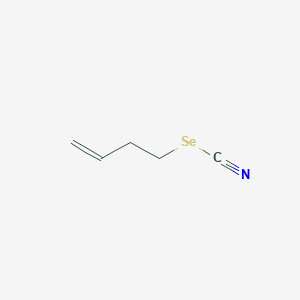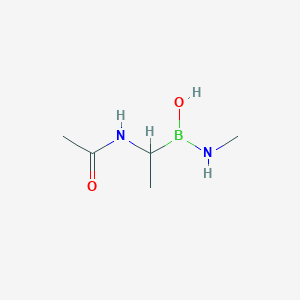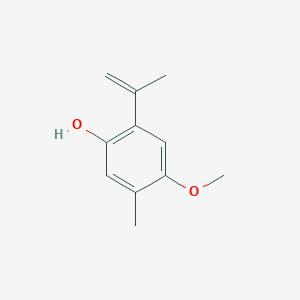![molecular formula C12H22BBr B14240134 9-Borabicyclo[3.3.1]nonane, 9-(4-bromobutyl)- CAS No. 208336-47-4](/img/structure/B14240134.png)
9-Borabicyclo[3.3.1]nonane, 9-(4-bromobutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Borabicyclo[331]nonane, 9-(4-bromobutyl)- is an organoborane compound This compound is a derivative of 9-Borabicyclo[33The compound is known for its high regioselectivity and stereoselectivity in various chemical reactions .
Preparation Methods
The synthesis of 9-Borabicyclo[3.3.1]nonane, 9-(4-bromobutyl)- typically involves the reaction of 9-Borabicyclo[3.3.1]nonane with 4-bromobutyl derivatives. The preparation of 9-Borabicyclo[3.3.1]nonane itself is achieved by the reaction of 1,5-cyclooctadiene with borane in ethereal solvents . The compound is commercially available as a solution in tetrahydrofuran and as a solid .
Chemical Reactions Analysis
9-Borabicyclo[3.3.1]nonane, 9-(4-bromobutyl)- undergoes various types of chemical reactions, including:
Hydroboration: This compound is used as a hydroboration reagent, adding across alkenes and alkynes to form organoboranes.
Reduction: It is a mild reagent for the reduction of carbonyl compounds, acid chlorides, and alkenes.
Substitution: The compound can participate in substitution reactions, particularly with halides.
Common reagents used in these reactions include hydrogen peroxide (H₂O₂) in aqueous potassium hydroxide (KOH) for oxidative cleavage, and pinacol borane for hydroboration . Major products formed from these reactions include terminal alcohols and various organoborane derivatives .
Scientific Research Applications
9-Borabicyclo[3.3.1]nonane, 9-(4-bromobutyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-Borabicyclo[3.3.1]nonane, 9-(4-bromobutyl)- involves its ability to act as a hydroboration reagent. The compound adds across double and triple bonds in alkenes and alkynes, forming organoborane intermediates. These intermediates can then undergo further transformations to yield various functionalized products . The molecular targets and pathways involved include the formation of boron-carbon bonds and subsequent oxidative cleavage or substitution reactions .
Comparison with Similar Compounds
9-Borabicyclo[3.3.1]nonane, 9-(4-bromobutyl)- can be compared with other similar compounds such as:
Borane-tetrahydrofuran complex: This compound is also used as a hydroboration reagent but is less selective compared to 9-BBN.
Borane-dimethyl sulfide complex: Another hydroboration reagent that is more sensitive to air and moisture compared to 9-BBN.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Used in similar hydroboration reactions but with different selectivity and stability profiles.
The uniqueness of 9-Borabicyclo[3.3.1]nonane, 9-(4-bromobutyl)- lies in its high regioselectivity and stereoselectivity, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
208336-47-4 |
|---|---|
Molecular Formula |
C12H22BBr |
Molecular Weight |
257.02 g/mol |
IUPAC Name |
9-(4-bromobutyl)-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C12H22BBr/c14-10-2-1-9-13-11-5-3-6-12(13)8-4-7-11/h11-12H,1-10H2 |
InChI Key |
INYXTNKKWDMRSL-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2CCCC1CCC2)CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[6-{[(3,4-Dichlorophenyl)methyl]amino}-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14240080.png)

![7-[5-(1-ethanimidoylpiperidin-4-yl)oxy-1-ethylsulfonyl-2,3-dihydroindol-2-yl]naphthalene-2-carboximidamide;dihydrochloride](/img/structure/B14240096.png)




![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N,6-dimethylnicotinamide](/img/structure/B14240115.png)
![N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride](/img/structure/B14240123.png)
